
Triapine
概要
説明
トリアピンは、3-アミノピリジン-2-カルボキシアルデヒドチオセミカルバゾンとしても知られており、リボヌクレオチドレダクターゼの強力な低分子阻害剤です。この酵素はDNA合成に不可欠であるため、トリアピンは癌治療の有望な候補です。 様々な癌、特に血液悪性腫瘍に対する有効性が複数の臨床試験で調査されています .
準備方法
トリアピンは、3-アミノピリジン-2-カルボキシアルデヒドとチオセミカルバジドの縮合によって合成されます。反応は通常、還流条件下で水性またはアルコール性媒体中で行われます。 生成物はその後、再結晶によって精製されます .
トリアピンの工業生産方法は、同様の合成ルートを採用していますが、より大規模です。 反応条件は、より高い収率と純度のために最適化されており、多くの場合、連続フロー反応器と高度な精製技術が使用されます .
化学反応の分析
Metal Complexation and Ribonucleotide Reductase Inhibition
Triapine forms stable complexes with transition metals, particularly iron, which mediate its interaction with ribonucleotide reductase (RNR):
-
Iron(III) Complex Formation : this compound chelates Fe(III) to form [Fe(III)(this compound)]⁺, which undergoes reduction to [Fe(II)(this compound)] in the presence of reductants like dithiothreitol (DTT) .
-
Reactive Oxygen Species (ROS) Generation : The Fe(II)-Triapine complex reacts with molecular oxygen to produce superoxide () and hydroxyl radicals (), causing oxidative damage to RNR’s iron-tyrosyl radical cofactor .
Key Data :
Parameter | Value/Outcome | Source |
---|---|---|
RNR Inhibition (IC₅₀) | 10–100 nM (vs. 10 μM for hydroxyurea) | |
ROS Quantification (DMPO spin-trapping) | 2.5 μM generated per μM Fe(II)-Triapine |
Reaction with Cisplatin
This compound interacts synergistically with platinum-based chemotherapeutics through direct chemical reaction:
-
Kinetics : Reaction with cisplatin follows pseudo-first-order kinetics with a half-life of 20 min (20 μM this compound, 500 μM cisplatin, pH 7.0, 37°C) .
-
Mechanism : this compound’s thiosemicarbazone moiety displaces chloride ligands on cisplatin, forming a this compound-platinum adduct that reduces systemic toxicity while enhancing DNA damage .
Spectroscopic Evidence :
Metabolic Transformations
This compound undergoes rapid phase I metabolism, primarily via dehydrogenation and hydroxylation :
Major Metabolic Pathways
In Vivo Clearance :
Redox Cycling and ROS-Mediated Cytotoxicity
This compound’s anticancer activity is tightly linked to redox cycling:
Biological Impact :
-
Catalase and superoxide dismutase (SOD) reduce this compound’s cytotoxicity by 70–90% , confirming ROS as the primary effector .
Structural Modifications and Reactivity
Methylation of this compound’s terminal NH₂ groups alters its reactivity and efficacy:
-
Dimethylation : Derivatives like H₂NNMe₂ show 10-fold lower IC₅₀ (vs. This compound) in SW480/Tria-resistant cells .
-
logD₇.₄ Correlation : Increased lipophilicity (logD₇.₄ = 2.10 for MeHNNMe₂ ) enhances cellular uptake .
Structure-Activity Relationship :
Derivative | logD₇.₄ | IC₅₀ (A2780 cells) |
---|---|---|
This compound | 0.85 | 0.25 μM |
MeHNNMe₂ | 2.10 | 0.03 μM |
Electrochemical Oxidation
Controlled oxidation studies reveal this compound’s propensity for dimerization:
科学的研究の応用
Triapine has a wide range of scientific research applications:
作用機序
トリアピンは、リボヌクレオチドをデオキシリボヌクレオチドに変換する酵素であるリボヌクレオチドレダクターゼを阻害することで、その効果を発揮します。デオキシリボヌクレオチドはDNA合成に不可欠です。 トリアピンは、酵素の鉄含有活性部位に結合することで、酵素の機能を阻害し、DNA合成と細胞増殖の低下につながります . このメカニズムにより、トリアピンは急速に増殖する癌細胞に対して特に効果的です。
類似化合物の比較
トリアピンは、リボヌクレオチドレダクターゼ阻害活性で知られているα-N-ヘテロ環状チオセミカルバゾンのクラスに属します。類似の化合物には、以下のようなものがあります。
- 2-ホルミルピリジンチオセミカルバゾン
- 5-ヒドロキシ-2-ホルミルピリジンチオセミカルバゾン
- 3-アミノピリジン-2-カルボキシアルデヒドチオセミカルバゾン誘導体
これらの化合物と比較して、トリアピンは、より高い効力とリボヌクレオチドレダクターゼに対する選択性でユニークです。 トリアピンは、特に血液悪性腫瘍に対して、臨床試験で有望な結果を示していますが、固形腫瘍に対する有効性は限定的です .
類似化合物との比較
Triapine belongs to the class of α-N-heterocyclic thiosemicarbazones, which are known for their ribonucleotide reductase inhibitory activity. Similar compounds include:
- 2-formylpyridine thiosemicarbazone
- 5-hydroxy-2-formylpyridine thiosemicarbazone
- 3-aminopyridine-2-carboxaldehyde thiosemicarbazone derivatives
Compared to these compounds, this compound is unique due to its higher potency and selectivity for ribonucleotide reductase. It has shown promising results in clinical trials, particularly against hematological malignancies, although its efficacy against solid tumors remains limited .
生物活性
Triapine, chemically known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, is a potent ribonucleotide reductase (RR) inhibitor that has garnered attention for its anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and mechanisms of action.
This compound functions primarily as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. By inhibiting this enzyme, this compound effectively reduces the availability of deoxynucleotides required for DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. Notably, this compound has been shown to be significantly more potent than hydroxyurea, another RR inhibitor, with a potency increase of 100-1000 times in various assays .
In Vitro Studies
This compound has demonstrated significant antitumor activity across a range of cancer cell lines. For instance:
- Leukemia : this compound exhibited potent effects against L1210 leukemia cells.
- Solid Tumors : It showed activity against non-small cell lung cancer (NSCLC), renal cancer, and melanoma .
In Vivo Studies
In murine models, this compound displayed notable efficacy:
- L1210 Leukemia : It was curative in some cases when administered at effective dosages.
- Xenografts : this compound inhibited the growth of murine M109 lung carcinoma and human A2780 ovarian carcinoma xenografts .
Clinical Trials
Several clinical trials have evaluated the safety and efficacy of this compound in combination with other therapies:
- Phase I Study : A study assessing this compound in combination with doxorubicin indicated that it was well tolerated but had limited efficacy as a single agent in advanced head and neck squamous cell carcinoma (HNSCC) with an overall response rate of 5.9% .
- Phase II Trial with Cisplatin : A randomized trial combining this compound with cisplatin and radiotherapy showed improved metabolic response rates (from 69% to 92%) and progression-free survival estimates (from 77% to 92%) compared to cisplatin alone .
Pharmacokinetics and Metabolism
This compound is rapidly metabolized in vivo, primarily through dehydrogenation and hydroxylation processes. The main metabolite identified, M1, lacks anticancer activity, which may explain the limited effectiveness of this compound against solid tumors despite its promising results in hematological cancers . The pharmacokinetic profile indicates that this compound is excreted quickly, necessitating careful consideration of dosing schedules to optimize therapeutic outcomes.
Case Study 1: Efficacy Against L1210 Leukemia
A study highlighted that this compound inhibited DNA synthesis in L1210 cells significantly longer than hydroxyurea. The administration schedule was crucial; twice-daily dosing yielded superior outcomes compared to once-daily regimens .
Case Study 2: Combination Therapy
In patients receiving this compound alongside conventional chemotherapeutic agents like etoposide or cisplatin, there was a notable synergistic effect leading to enhanced survival rates among tumor-bearing mice .
Summary of Findings
Study Type | Key Findings |
---|---|
In Vitro | Effective against leukemia and solid tumors |
In Vivo | Curative effects observed in L1210 leukemia |
Phase I Trial | Limited efficacy as a single agent in advanced HNSCC |
Phase II Trial | Improved metabolic response when combined with cisplatin |
特性
IUPAC Name |
[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYKNCNAZKMVQN-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=NNC(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)/C=N/NC(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893923 | |
Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143621-35-6 | |
Record name | Triapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11940 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCX-0191 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。